molecular formula C14H13F3N2O2S B2795355 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1351601-71-2

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2795355
CAS No.: 1351601-71-2
M. Wt: 330.33
InChI Key: PFWVQSJGEIKMEX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This urea derivative features a hybrid structure incorporating a 4-(trifluoromethyl)phenyl group and a thiophene ring, motifs commonly associated with bioactive molecules. The presence of the trifluoromethyl group is often leveraged to influence a compound's metabolic stability, lipophilicity, and binding affinity in biological systems. The urea functional group itself is a privileged scaffold known to facilitate key hydrogen-bonding interactions with a variety of biological targets. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening campaigns. It is particularly valuable for investigating structure-activity relationships (SAR) in projects targeting enzyme inhibition or receptor modulation. The structural elements suggest potential for development in several therapeutic areas, but specific biological data and mechanism of action require empirical determination by the researching laboratory. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and adhere to their institution's safety protocols.

Properties

IUPAC Name

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-5-3-9(4-6-10)11(20)8-18-13(21)19-12-2-1-7-22-12/h1-7,11,20H,8H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWVQSJGEIKMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea, also known as THU, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C14H13F3N2O2S
Molecular Weight : 330.33 g/mol
IUPAC Name : 1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-thiophen-2-ylurea

The compound features a thiophene ring and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Synthesis

The synthesis of THU typically involves the reaction of appropriate thiourea derivatives with trifluoromethyl phenols under controlled conditions. The process often includes the formation of intermediates that are crucial for achieving the desired structural configuration.

Antimicrobial Activity

THU has demonstrated significant antimicrobial properties against various bacterial strains. Notably, studies have shown that related compounds exhibit:

  • Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus .
  • Enhanced activity against mycobacteria, outperforming standard antibiotics like isoniazid .

The presence of the thiophene moiety is believed to contribute to this antimicrobial efficacy by disrupting bacterial cell wall synthesis.

Anticancer Activity

Research indicates that THU and its derivatives possess anticancer properties. A review highlighted the following findings:

  • Compounds similar to THU exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, including pancreatic and prostate cancers .
  • The mechanism of action involves targeting specific molecular pathways that regulate cell proliferation and apoptosis, making them potential candidates for cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study compared the antimicrobial effects of THU derivatives with traditional antibiotics.
    • Results indicated that certain derivatives had comparable or superior activity against strains such as E. coli and K. pneumoniae, with inhibition zones measuring up to 30 mm .
  • Anticancer Evaluation :
    • In vitro tests on human leukemia cell lines showed promising results with IC50 values as low as 1.50 µM for bis-thiourea structures derived from THU .
    • The compounds were found to inhibit angiogenesis and alter signaling pathways critical for cancer progression.

Research Findings Summary Table

Activity Type Tested Organisms/Cell Lines MIC/IC50 Values Notes
AntimicrobialStaphylococcus aureus2 µg/mLEffective against resistant strains
AntimicrobialE. coli, K. pneumoniae40-50 µg/mLComparable to ceftriaxone
AnticancerVarious cancer cell lines7-20 µMTargets specific molecular pathways
AnticancerHuman leukemia cells1.50 µMDemonstrated significant cytotoxicity

Q & A

Q. What are the standard multi-step synthetic routes for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves:

  • Step 1 : Reduction of 4-(trifluoromethyl)benzaldehyde to form the hydroxyphenyl ethyl intermediate using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF at 0–25°C .
  • Step 2 : Urea formation via reaction of the intermediate with thiophen-2-yl isocyanate in anhydrous dichloromethane (DCM) under nitrogen at room temperature .
    Optimization focuses on solvent choice (e.g., DCM for stability), temperature control to prevent side reactions, and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the hydroxyethyl group (δ 4.1–4.3 ppm) and urea linkage (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 370.39 (C₁₇H₁₇F₃N₂O₂S) .
  • Computational Modeling : DFT calculations predict electronic properties and hydrogen-bonding interactions with biological targets .

Q. How are initial biological activities (e.g., IC₅₀ values) screened for this compound?

Standard assays include:

  • Anticancer : MTT assays using lung adenocarcinoma (A549) or breast cancer (MCF-7) cell lines, with IC₅₀ values compared to reference compounds (e.g., 1.7 μM for analog Compound A) .
  • Antimicrobial : Broth microdilution against E. coli or S. aureus, reporting minimum inhibitory concentrations (MICs) .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Functional Group Modification : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding. Compare IC₅₀ values in cytotoxicity assays .
  • Hydrophobic Interactions : Substitute thiophene with furan to assess changes in logP and membrane permeability .
  • Key SAR Findings : The hydroxyethyl group enhances hydrogen bonding (ΔG = -8.2 kcal/mol), while the trifluoromethyl group improves metabolic stability .

Q. How can conflicting bioactivity data across studies be resolved?

  • Variable Control : Standardize cell lines (e.g., HepG2 vs. HeLa), assay protocols (e.g., incubation time), and solvent systems (DMSO concentration ≤0.1%) .
  • Data Normalization : Use positive controls (e.g., doxorubicin for anticancer assays) and report IC₅₀ values relative to reference compounds .

Q. What strategies improve aqueous solubility without compromising target binding?

  • Prodrug Design : Introduce phosphate esters at the hydroxy group, which hydrolyze in vivo .
  • Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance solubility while maintaining hydrophobic interactions with targets .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to kinase domains (e.g., EGFR or VEGFR2) using AutoDock Vina .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (KD) to purified proteins .
  • Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., apoptosis markers like caspase-3) .

Key Data from Literature

  • Biological Activities :

    Analog CompoundActivity TypeIC₅₀/EC₅₀Reference
    Compound AAnticancer1.7 μM
    Compound BAntimicrobial15 μg/mL
    Compound CAnti-inflammatory5 μM
  • SAR Trends :

    Structural FeatureImpact on Activity
    Trifluoromethyl↑ Metabolic stability
    Thiophene moiety↑ Hydrophobicity
    Urea linkage↑ Hydrogen bonding

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